molecular formula C30H27NO9 B1236172 Lamellarin C

Lamellarin C

Cat. No.: B1236172
M. Wt: 545.5 g/mol
InChI Key: ZCBPXPBGAXIGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin C is a natural product found in Lamellaria latens and Lamellaria with data available.

Scientific Research Applications

Cancer Cell Apoptosis and Mitochondrial Targeting

Lamellarin D, a closely related compound to Lamellarin C, exhibits significant cytotoxicity against various cancer cell lines by targeting cancer cell mitochondria to induce apoptosis. This proapoptotic action is distinct from camptothecin, a reference topoisomerase I poison, showing marked cytotoxicity toward cell lines resistant to camptothecin (Kluza et al., 2006). Additionally, Lamellarin D promotes nuclear apoptosis in leukemia cells through the intrinsic apoptotic pathway, acting on mitochondria to induce cytochrome c release and apoptosis independently of nuclear factors (Ballot et al., 2009).

Inhibition of Protein Kinases

Lamellarins, including this compound, inhibit several protein kinases relevant to cancer, such as cyclin-dependent kinases and glycogen synthase kinase-3. This inhibition correlates with their cytotoxic effects and suggests a potential mechanism contributing to the anticancer activity of lamellarins (Baunbæk et al., 2008).

Cytotoxicity and Structure-Activity Relationships

Research into the structure-activity relationships of lamellarins has indicated that certain structural features are crucial for their potent cytotoxic activity against cancer cell lines. This includes the importance of specific hydroxyl groups and the alignment of substituents for targeting cancer cells (Chittchang et al., 2009).

Inhibition of Multidrug Resistance

Lamellarins are effective against tumor cells exhibiting multidrug resistance (MDR). They show good anti-tumor activity and can reverse MDR by inhibiting P-glycoprotein-mediated drug efflux, highlighting their potential in treating resistant cancers (Quesada et al., 1996).

Antioxidant Properties

Some lamellarin alkaloids, including this compound derivatives, exhibit antioxidant properties. These findings add another dimension to their potential therapeutic applications, particularly in conditions where oxidative stress plays a role (Krishnaiah et al., 2004).

Properties

Molecular Formula

C30H27NO9

Molecular Weight

545.5 g/mol

IUPAC Name

7-hydroxy-12-(4-hydroxy-3-methoxyphenyl)-8,16,17,18-tetramethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one

InChI

InChI=1S/C30H27NO9/c1-35-21-10-14(6-7-18(21)32)24-25-17-12-22(36-2)19(33)13-20(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(37-3)29(39-5)28(15)38-4/h6-7,10-13,32-33H,8-9H2,1-5H3

InChI Key

ZCBPXPBGAXIGDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O

Synonyms

lamellarin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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